[(R)-Tol-Binap RuCl benzene]Cl
Description
Significance of Enantioselective Catalysis in Modern Synthetic Chemistry
Enantioselective catalysis has emerged as a powerful and elegant strategy for the synthesis of enantiomerically pure compounds. acs.orghilarispublisher.com This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a single enantiomer from a prochiral substrate. hilarispublisher.com The significance of this lies in its efficiency and precision, allowing chemists to construct complex chiral molecules with a high degree of stereocontrol. acs.orgnumberanalytics.com This capability is vital in the pharmaceutical, agrochemical, and fragrance industries, where the desired properties of a product are often linked to a specific enantiomer. hilarispublisher.comnumberanalytics.com The development of effective enantioselective catalysts has not only improved the efficacy and safety of drugs but has also led to more sustainable and cost-effective manufacturing processes. hilarispublisher.com
Historical Context and Development of Chiral Phosphine-Ruthenium Catalysts
The journey towards highly efficient enantioselective catalysts has been marked by several key milestones. The foundational work in asymmetric hydrogenation laid the groundwork for the sophisticated catalysts used today.
The concept of asymmetric hydrogenation using homogeneous catalysts first demonstrated its feasibility in 1968 through the independent work of the groups of William Knowles and Leopold Horner. wikipedia.org While the initial enantiomeric excesses were modest, these early examples were a crucial proof of concept. wikipedia.org A significant breakthrough came in 1972 with the achievement of 90% enantiomeric excess, which was promptly applied to the industrial synthesis of L-DOPA, a drug for Parkinson's disease. wikipedia.orgpharmtech.com This early success highlighted the potential of chiral phosphine (B1218219) ligands in conjunction with transition metals, like rhodium, to induce high levels of enantioselectivity. pharmtech.com
A pivotal moment in asymmetric catalysis was the introduction of the BINAP ligand by Ryōji Noyori and his collaborators in the 1980s. pharmtech.comnobelprize.org BINAP, a chiral, atropisomeric bisphosphine ligand, proved to be exceptionally effective when paired with ruthenium. nobelprize.orgthieme-connect.com Noyori's development of ruthenium(II)-BINAP complexes led to highly efficient catalysts for the asymmetric hydrogenation of a wide range of functionalized substrates, including ketones and alkenes. nobelprize.orgresearchgate.net These BINAP-ruthenium systems offered a significant advantage due to their broad applicability and high enantioselectivity, paving the way for the commercial production of various chiral compounds, such as β-hydroxy esters used in the synthesis of widely used pharmaceuticals. pharmtech.com The development of these catalysts, which operate through a metal-ligand cooperative mechanism, was a landmark achievement, earning Noyori a share of the 2001 Nobel Prize in Chemistry. pharmtech.com
Overview of the [(R)-Tol-Binap RuCl benzene]Cl Catalyst Precursor
The catalyst precursor this compound is a member of the highly successful family of BINAP-ruthenium catalysts. This specific complex features the (R)-Tol-BINAP ligand, where the phenyl groups on the phosphorus atoms of BINAP are replaced by tolyl groups. This modification can influence the electronic and steric properties of the catalyst, fine-tuning its reactivity and selectivity. The complex also contains a ruthenium center, a chloride ligand, and a coordinated benzene (B151609) molecule, with a chloride counter-ion. synthesiswithcatalysts.comepo.org This air- and moisture-tolerant solid is a precursor to the active catalytic species used in various asymmetric transformations, most notably asymmetric hydrogenation. sigmaaldrich.com Its synthesis is typically achieved by reacting the corresponding ruthenium-arene dimer with the (R)-Tol-BINAP ligand. epo.orgresearchgate.net
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₄H₄₆Cl₂P₂Ru | synthesiswithcatalysts.com |
| Chemical Name | (R)-RuCl[(benzene)(T-BINAP)]Cl | synthesiswithcatalysts.com |
| Appearance | Solid | sigmaaldrich.com |
| Application | Asymmetric hydrogenation and isomerization catalyst | synthesiswithcatalysts.com |
Interactive Data Table: Key Developments in Asymmetric Hydrogenation
| Year | Development | Key Figure(s) | Significance | Reference |
| 1968 | First examples of homogeneous asymmetric hydrogenation | William Knowles, Leopold Horner | Demonstrated feasibility of the concept | wikipedia.org |
| 1972 | Achieved 90% enantiomeric excess | Led to industrial synthesis of L-DOPA | wikipedia.org | |
| 1980s | Introduction of BINAP ligand and BINAP-Ruthenium catalysts | Ryōji Noyori | Broadly applicable and highly selective catalysts for asymmetric hydrogenation | pharmtech.comnobelprize.org |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C54H46Cl2P2Ru |
|---|---|
Molecular Weight |
928.9 g/mol |
IUPAC Name |
benzene;[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium |
InChI |
InChI=1S/C48H40P2.C6H6.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-2-4-6-5-3-1;;;/h5-32H,1-4H3;1-6H;2*1H;/q;;;;+2/p-2 |
InChI Key |
MKUUFQVRNSHAIK-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.C1=CC=CC=C1.Cl[Ru]Cl |
Origin of Product |
United States |
Synthetic Pathways and Precursor Chemistry of R Tol Binap Rucl Benzene Cl
Methodologies for the Preparation of [(R)-Tol-Binap RuCl benzene]Cl
The synthesis of this compound is primarily achieved through the reaction of a ruthenium precursor with the chiral ligand, (R)-Tol-BINAP. A common method involves the use of the dimeric ruthenium complex, [RuCl₂(benzene)]₂, which serves as the source of both ruthenium and the benzene (B151609) ligand.
One established synthetic route involves the direct reaction of [RuCl₂(benzene)]₂ with (R)-Tol-BINAP. vulcanchem.com This ligand substitution reaction typically proceeds in a suitable solvent, such as dichloromethane (B109758) or acetonitrile (B52724), and may require elevated temperatures to facilitate the displacement of chloride ions from the ruthenium dimer by the bidentate phosphine (B1218219) ligand. vulcanchem.com An alternative approach involves a one-step synthesis where [RuCl₂(benzene)]₂ and (R)-BINAP are ground together in a ball mill, which can eliminate the need for solvents and potentially reduce reaction times.
Another methodology utilizes a different ruthenium precursor, such as [RuCl₂(p-cymene)]₂, which upon reaction with (R)-Tol-BINAP, can yield related complexes like [RuCl(p-cymene)((R)-tol-binap)]Cl. google.comepo.org While not directly yielding the benzene analogue, these syntheses highlight the modularity of this class of complexes, where the arene ligand can be varied. google.comepo.org The general principle involves the reaction of a suitable [RuCl₂(arene)]₂ dimer with the desired chiral bisphosphine ligand. google.comepo.org
Spectroscopic and Structural Characterization of the Catalyst Precursor
The structural elucidation and characterization of this compound and its analogues are accomplished through various spectroscopic techniques and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a crucial tool for confirming the coordination of the Tol-BINAP ligand to the ruthenium center. For the related complex, [RuCl(benzene)((R)-BINAP)]Cl, a singlet in the ³¹P NMR spectrum at δ 48.2 ppm is indicative of the monodentate coordination of the (R)-BINAP ligand. For related Tol-BINAP complexes, NMR data is used to confirm their structure, with internal standards like tetramethylsilane (B1202638) for ¹H and 85% phosphoric acid aqueous solution for ³¹P NMR being utilized. google.comgoogle.com
UV-Vis Spectroscopy: The electronic properties of the complex can be investigated using UV-Vis spectroscopy. For instance, [RuCl(benzene)((R)-BINAP)]Cl exhibits a maximum absorption (λₘₐₓ) at 320 nm, which is attributed to the π→π* transition of the benzene ligand.
X-ray Crystallography: Single-crystal X-ray diffraction studies provide definitive structural information. For the closely related [RuCl(benzene)((R)-BINAP)]Cl, crystallographic analysis reveals a pseudo-octahedral geometry around the ruthenium(II) center. In this structure, the benzene molecule occupies one axial position, and a chloride ligand is positioned trans to one of the phosphorus atoms of the BINAP ligand. The average Ru–P bond length is approximately 2.28 Å, suggesting strong π-backbonding between the ruthenium and phosphorus atoms. The structure of related trinuclear ruthenium complexes containing the BINAP ligand has also been characterized by X-ray crystallography, providing further insight into the coordination chemistry of these systems. rsc.org
Below is a table summarizing the key characterization data for this compound and its close analogue.
| Technique | Compound | Observed Feature | Significance | Reference |
| ³¹P NMR | [RuCl(benzene)((R)-BINAP)]Cl | Singlet at δ 48.2 ppm | Confirms monodentate coordination of the BINAP ligand | |
| UV-Vis | [RuCl(benzene)((R)-BINAP)]Cl | λₘₐₓ = 320 nm | π→π* transition of the benzene ligand | |
| X-ray Crystallography | [RuCl(benzene)((R)-BINAP)]Cl | Pseudo-octahedral geometry, Ru–P bond length ~2.28 Å | Defines the 3D structure and bonding |
Mechanisms of Catalyst Activation and Formation of Active Species
The precatalyst this compound requires activation to generate the catalytically active species for hydrogenation reactions. This activation process typically involves the removal of the chloride ligands and the generation of a ruthenium hydride species.
The activation is often carried out under a hydrogen atmosphere. vulcanchem.com This step leads to the reduction of the Ru(II) center and the formation of a Ru-H species, which is essential for the catalytic cycle. vulcanchem.comwiley-vch.de For example, in a solvent like methanol (B129727), the related BINAP complex can form an active hydride donor species such as [(R)-BINAP]RuHCl(CH₃OH)₂. vulcanchem.com The release of HCl during this process is a key step in generating the active catalyst. wiley-vch.de
The mechanism of hydrogenation is thought to proceed through an outer-sphere pathway. acs.org The active ruthenium hydride intermediate transfers a hydride to the substrate. The chirality of the Tol-BINAP ligand dictates the stereochemical outcome of the reaction by creating a chiral environment around the metal center, leading to the enantioselective hydrogenation of prochiral substrates like ketones and imines. The d⁶ electronic configuration of the ruthenium center is well-suited for the oxidative addition and reductive elimination steps that are fundamental to the hydrogen activation process. vulcanchem.com
The nature of the solvent can also influence the structure of the active species. Studies on related (S)-BINAP complexes have shown that in acetonitrile-methanol mixtures, dicationic complexes are predominantly formed, while in pure acetonitrile, monocationic species are observed. rsc.org In methanol alone, heating or UV irradiation can lead to the formation of trinuclear ruthenium complexes. rsc.org
Influence of Synthetic Parameters on Precursor Purity and Reactivity
The purity and reactivity of the this compound precursor are significantly influenced by various synthetic parameters.
Solvent Effects: The choice of solvent plays a critical role in the synthesis. Polar solvents can accelerate the reaction rate by promoting the dissociation of the ruthenium dimer precursor. However, coordinating solvents like acetonitrile may also coordinate to the ruthenium center, which could necessitate additional steps to obtain the desired complex.
Temperature: Reaction temperature is another crucial parameter. While elevated temperatures can increase the reaction rate, excessively high temperatures (e.g., above 60°C) can lead to the decomposition of the chiral ligand. This decomposition can negatively impact the enantioselectivity of the catalyst derived from the precursor.
Atmosphere: The reaction atmosphere can also affect the quality of the resulting precursor. Performing the synthesis under a hydrogen atmosphere has been reported to yield more active catalysts. This is attributed to the in situ reduction of any potential Ru(III) impurities to the active Ru(II) state.
Purity of Ligand: The enantiomeric purity of the (R)-Tol-BINAP ligand is of utmost importance. The use of a ligand with high enantiomeric excess (>99% ee) is crucial to avoid the formation of diastereomeric catalyst mixtures, which would lead to a decrease in the enantioselectivity of the subsequent catalytic reactions. Impurities in the ligand as low as 1% have been shown to reduce enantioselectivity significantly.
The table below summarizes the impact of key synthetic parameters.
| Parameter | Influence | Rationale | Reference |
| Solvent Polarity | Affects reaction rate and potential for solvent coordination. | Polar solvents can speed up the dissociation of the ruthenium dimer. | |
| Temperature | Affects reaction rate and ligand stability. | Higher temperatures increase rate but can cause ligand decomposition. | |
| Reaction Atmosphere | Can influence the oxidation state of ruthenium. | A hydrogen atmosphere can reduce Ru(III) impurities. | |
| Ligand Purity | Directly impacts the enantioselectivity of the catalyst. | Impurities lead to the formation of less selective diastereomeric catalysts. |
Table of Compound Names
| Abbreviated Name | Full Chemical Name |
| This compound | Chloro(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthylruthenium(II) chloride |
| (R)-Tol-BINAP | (R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl |
| [RuCl₂(benzene)]₂ | Dichloro(benzene)ruthenium(II) dimer |
| [RuCl₂(p-cymene)]₂ | Dichloro(p-cymene)ruthenium(II) dimer |
| [RuCl(p-cymene)((R)-tol-binap)]Cl | Chloro(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthylruthenium(II) chloride |
| [RuCl(benzene)((R)-BINAP)]Cl | Chloro(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthylruthenium(II) chloride |
| (R)-BINAP | (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |
Applications of R Tol Binap Rucl Benzene Cl in Enantioselective Catalysis
Asymmetric Hydrogenation (AH) of Prochiral Substrates
Asymmetric hydrogenation is a powerful tool for the synthesis of enantiomerically enriched compounds, and ruthenium complexes bearing chiral phosphine (B1218219) ligands are among the most effective catalysts for this transformation. The catalyst [(R)-Tol-Binap RuCl benzene]Cl and its analogues are particularly effective for the reduction of carbon-oxygen and carbon-nitrogen double bonds.
The asymmetric hydrogenation of ketones and aldehydes provides a direct route to chiral secondary alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries.
The hydrogenation of functionalized ketones, such as α,β-unsaturated and aromatic ketones, has been a significant area of research. Cationic BINAP-Ru(II) halide complexes, including those with a benzene (B151609) arene ligand, have been shown to be highly efficient catalysts for the stereoselective hydrogenation of α- and β-keto esters. researchgate.net The catalytic activity and stereoselectivity of these systems are highly dependent on the reaction conditions, including the solvent, temperature, and additives. researchgate.net
For instance, the related complex RuCl₂[(S)-tolbinap][(R)-dmapen] in the presence of t-C₄H₉OK has been used for the asymmetric hydrogenation of arylglyoxal dialkylacetals, which are a type of α-substituted functionalized aromatic ketone. This reaction yields α-hydroxy acetals with up to 98% enantiomeric excess (ee). researchgate.net While this example uses a diamine co-ligand, it highlights the potential of the Tol-BINAP ruthenium system.
| Substrate | Catalyst System | Solvent | H₂ Pressure (atm) | Temp. (°C) | Yield (%) | ee (%) | Ref |
| Phenylglyoxal diethylacetal | RuCl₂[(S)-tolbinap][(R)-dmapen]/t-C₄H₉OK | 2-Propanol | 8 | RT | 95 | 96 (R) | researchgate.net |
| Benzoyl-tert-butyldimethylsilane | RuCl₂(S)-tolbinap/t-C₄H₉OK | Ethanol | 10 | RT | quant. | 95 (R) | nih.gov |
| α-Chloroacetophenone | Ru(OTf)(S,S)-TsDpen | Methanol (B129727) | 10 | RT | N/A | 96 (R) | nih.gov |
This table presents data for closely related (R)-Tol-Binap Ru complexes to illustrate the typical performance in the hydrogenation of functionalized ketones.
The asymmetric hydrogenation of simple, non-functionalized ketones is a more challenging transformation due to the lack of a coordinating group near the carbonyl function. However, catalyst systems based on RuCl₂[(TolBINAP)][(diamine)] have demonstrated remarkable activity and enantioselectivity. For example, the hydrogenation of acetophenone (B1666503) using a RuCl₂[(S)-TolBINAP]/[(S,S)-DPEN] complex achieved a turnover number of 2,400,000 and a turnover frequency of 228,000 h⁻¹, yielding (R)-1-phenylethanol in 80% ee. nih.gov While this specific example uses a diamine ligand, it underscores the high catalytic potential of Tol-BINAP ruthenium systems. The use of 4,4'-disubstituted BINAP ligands in Ru(diamine)Cl₂ complexes has also been shown to be highly effective for the enantioselective hydrogenation of aromatic ketones. nih.gov
| Substrate | Catalyst System | Solvent | H₂ Pressure (atm) | Temp. (°C) | Conversion (%) | ee (%) | Ref |
| Acetophenone | RuCl₂[(S)-TolBINAP]/[(S,S)-DPEN]/t-C₄H₉OK | 2-Propanol | 45 | 30 | quant. | 80 (R) | nih.gov |
| Acetophenone | trans-[RuCl₂{(S,S)-1}/{(R,R)-DPEN}]/t-BuOK | 2-Propanol | 10 | 20-22 | >99 | 90 (S) | acs.org |
| 2'-Methylacetophenone | trans-[RuCl₂{(S,S)-1}/{(R,R)-DPEN}]/t-BuOK | 2-Propanol | 10 | 20-22 | >99 | 97 (S) | acs.org |
This table includes data from related systems to demonstrate the general efficacy in simple ketone hydrogenation. Catalyst 1 is (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane.
The asymmetric hydrogenation of imines and related C=N systems is a direct and atom-economical method for the synthesis of chiral amines. Chiral amines are ubiquitous in pharmaceuticals, agrochemicals, and as chiral ligands themselves.
While the specific use of this compound for imine hydrogenation is not extensively documented in readily available literature, related catalyst systems have shown promise. For example, the asymmetric hydrogenation of N-aryl benzophenone (B1666685) ketimines has been achieved with excellent yields and good enantiomeric excess using a Co₂(CO)₈/(R)-BINAP system, demonstrating the utility of the BINAP ligand framework for this transformation. doi.org Palladium complexes with chiral bisphosphine ligands have also been shown to be highly effective for the asymmetric hydrogenation of activated imines. dicp.ac.cn These examples suggest the potential of ruthenium-based BINAP catalysts for similar reactions.
| Substrate | Catalyst System | Solvent | H₂ Pressure (psi) | Temp. (°C) | Yield (%) | ee (%) | Ref |
| N-(Diphenylmethylene)aniline | Co₂(CO)₈/(R)-BINAP | Toluene | 870 | 100 | 99 | 88 | doi.org |
| N-(1-Phenylethylidene)aniline | Pd(OCOCF₃)₂/(S)-SegPhos | TFE | 1000 | RT | 95 | 96 | dicp.ac.cn |
This table shows results from other metal-BINAP systems to indicate the potential for asymmetric imine hydrogenation.
The asymmetric hydrogenation of heteroaromatic compounds containing a C=N bond, such as quinolines, is a valuable method for producing chiral saturated heterocyclic compounds. While data for this compound is limited, iridium-based catalysts with BINAP ligands have been successfully employed for the enantioselective hydrogenation of quinolines, achieving high enantioselectivities (up to 93% ee) and excellent catalytic activities. americanelements.com This demonstrates the effectiveness of the BINAP ligand structure in creating a chiral environment suitable for the reduction of these challenging substrates.
| Substrate | Catalyst System | Solvent | H₂ Pressure (psi) | Temp. (°C) | Conversion (%) | ee (%) | Ref |
| 2-Methylquinoline | [Ir(COD)Cl]₂/G-3-(S)-BINAP/I₂ | Toluene | 870 | 60 | >99 | 93 | americanelements.com |
| 2-Ethylquinoline | [Ir(COD)Cl]₂/(S,SP)-1b/I₂ | Toluene | 600 | 25 | >95 | 90 | dicp.ac.cn |
| 2-Propylquinoline | [Ir(COD)Cl]₂/(S,SP)-1b/I₂ | Toluene | 600 | 25 | >95 | 92 | dicp.ac.cn |
This table presents data from Iridium-BINAP catalyst systems for the asymmetric hydrogenation of quinolines, illustrating the utility of the BINAP ligand for this class of substrates.
Hydrogenation of Olefinic Substrates
The catalytic system based on Ruthenium and chiral phosphine ligands like Tol-BINAP is highly effective for the hydrogenation of various carbon-carbon double bonds, leading to chiral products with high enantiomeric excess.
Enantioselective Hydrogenation of α,β- and β,γ-Unsaturated Carboxylic Acids
Ruthenium(II)-BINAP complexes are proficient catalysts for the asymmetric hydrogenation of α,β- and β,γ-unsaturated carboxylic acids, yielding the corresponding saturated products in high enantiomeric excesses and quantitative yields. researchgate.net This methodology has been pivotal in the synthesis of pharmaceutically important molecules. nptel.ac.in For instance, the hydrogenation of a naphthacrylic acid derivative using a Ru-(S)-BINAP catalyst is a key step in the production of the anti-inflammatory drug (S)-naproxen, achieving up to 98% enantiomeric excess (ee). researchgate.netnptel.ac.in
Similarly, the hydrogenation of tiglic acid, an α,β-unsaturated carboxylic acid, can be achieved with excellent optical purity. researchgate.net An in-situ catalytic system prepared from [RuCl₂(benzene)]₂ and (S)-BINAP has been shown to reduce tiglic acid with 83% ee. researchgate.net These examples underscore the capability of Ru-BINAP systems to effectively reduce this class of substrates.
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| 2-(6-methoxy-2-naphthyl)acrylic acid | Ru(OAc)₂[(S)-BINAP] | (S)-Naproxen | 98% |
| Tiglic Acid | In situ [RuCl₂(benzene)]₂ / (S)-BINAP | (S)-2-Methylbutanoic acid | 83% |
Asymmetric Isomerization-Hydrogenation of Allylic Alcohols
Allylic alcohols represent a particularly interesting class of substrates, as their hydrogenation can be coupled with a prior isomerization of the double bond. Ru-Tol-BINAP systems are exceptionally adept at catalyzing this tandem isomerization-hydrogenation sequence. This process is valuable for the synthesis of chiral alcohols from prochiral allylic alcohols like geraniol (B1671447). researchgate.netshu.edu
The hydrogenation of geraniol to citronellol (B86348) can be performed either as a direct hydrogenation using H₂ gas or as a transfer hydrogenation using an alcohol like isopropanol (B130326) as the hydrogen source. researchgate.netshu.edu In the latter case, a catalyst derived from [RuCl₂(Tol-BINAP)]₂ facilitates both the isomerization of geraniol and the subsequent asymmetric transfer hydrogenation of the intermediate aldehyde. shu.edulookchem.com This one-pot process can produce (R)-citronellol in 95% yield and with 90% ee. shu.edu
Direct hydrogenation with H₂ gas using catalysts such as R-RuCl[(p-cymene)(BINAP)]Cl or R-Ru(OAc)₂(T-BINAP) has also been studied extensively. researchgate.netabo.fi These reactions are known to produce citronellol with very high enantioselectivity, reaching up to 96% ee. orgsyn.org
| Substrate | Catalyst System | Hydrogen Source | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Geraniol | In situ [RuCl₂((S)-Tol-BINAP)]₂ / KOH | Isopropanol (ATH) | (R)-Citronellol | 95% | 90% |
| Geraniol | Ru(OAc)₂[(R)-BINAP] | H₂ (100 atm) | (S)-Citronellol | 97% | 96% |
| Geraniol | Ru₂Cl₄[(R)-BINAP]₂[N(C₂H₅)₃] | H₂ (40 atm) | (S)-Citronellol | 47% | 93% |
Stereoselective Hydrogenation of Esters
The stereoselective hydrogenation of esters, particularly β-keto esters, is a powerful method for synthesizing chiral β-hydroxy esters, which are valuable building blocks in organic synthesis. Cationic BINAP-Ru(II) halide complexes are highly efficient catalysts for this transformation, providing excellent diastereo- and enantioselectivities. researchgate.net
The catalyst, often prepared in situ, reduces the keto group with high enantiocontrol. For example, the hydrogenation of methyl 3-oxobutanoate using a catalyst generated from [RuCl₂(benzene)]₂ and (S)-BINAP yields the corresponding (S)-β-hydroxy ester with 95% ee. researchgate.net The efficiency and selectivity of these catalysts are often dependent on reaction conditions, with trace amounts of acid sometimes influencing the catalytic performance. acs.org
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| Methyl 3-oxobutanoate | In situ [RuCl₂(benzene)]₂ / (S)-BINAP | (S)-Methyl 3-hydroxybutanoate | 95% |
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) is an alternative to methods using high-pressure H₂ gas, employing hydrogen donor molecules like isopropanol or formic acid. shu.edu This technique is particularly prevalent for the reduction of carbonyl compounds.
ATH of Ketones and Aldehydes
The field of ATH is well-established for the reduction of ketones and aldehydes to produce chiral secondary alcohols. shu.edusigmaaldrich.com Ruthenium complexes containing both a BINAP-type ligand and a chiral diamine are among the most effective catalysts for this transformation. nih.gov
Catalysts such as [RuCl(p-cymene)(tol-binap)]Cl have been shown to facilitate the transfer hydrogenation of aldehydes that are formed in situ from the isomerization of allylic alcohols. lookchem.com Furthermore, certain Ru(II) complexes can operate via a linked catalytic network, capable of performing both asymmetric hydrogenation with H₂ and asymmetric transfer hydrogenation with an alcohol, depending on the reaction conditions and substrate. nih.gov This dual reactivity highlights the versatility of these catalytic systems in synthesizing optically active alcohols from ketones and aldehydes. nih.gov
Mechanistic Investigations and Stereoselectivity Control in R Tol Binap Rucl Benzene Cl Catalysis
Elucidation of Catalytic Cycles (e.g., Metal-Hydride vs. Concerted Mechanisms)
The catalytic activity of [(R)-Tol-Binap RuCl benzene]Cl and related ruthenium-diphosphine complexes is predicated on the formation of a ruthenium-hydride (Ru-H) species, which serves as the active catalyst. vulcanchem.com The precatalyst, upon activation with molecular hydrogen (H₂), generates this crucial hydride, typically releasing HCl in the process. wiley-vch.de From this central intermediate, the catalytic cycle can proceed through several proposed pathways, primarily distinguished as either stepwise metal-hydride transfer or concerted, metal-ligand bifunctional mechanisms.
In the classic metal-hydride mechanism , often invoked for the hydrogenation of functionalized ketones like β-keto esters, the substrate coordinates directly to the Ru-H species. wiley-vch.de This is followed by the sequential transfer of the hydride from the metal and a proton, often from an acidic co-catalyst or solvent, to the carbonyl group. A plausible cycle for a related BINAP-Ru system involves the generation of a RuHCl species, coordination of the substrate, hydride migration to the carbonyl carbon, and finally, regeneration of the catalyst upon product release. wiley-vch.deethz.ch
A more nuanced metal-ligand bifunctional mechanism has been proposed, particularly for systems that include a diamine ligand, which can be used in conjunction with the Tol-BINAP complex. researchgate.net In this concerted pathway, the catalyst does not rely on direct substrate-to-metal coordination. Instead, it facilitates a simultaneous transfer of a hydride from the ruthenium center and a proton from a coordinated ligand (e.g., an amine) to the substrate's polar bond via a six-membered pericyclic transition state. researchgate.net This outer-sphere mechanism is highly efficient and its operation is supported by kinetic studies and the observed role of N-H groups in related catalytic systems. researchgate.netacs.org While the title compound itself lacks a diamine, this mechanism highlights the cooperative potential between the metal center and its ligand sphere in facilitating hydrogenation. The catalytic efficacy is attributed to this bifunctional architecture, which enables the heterolytic cleavage of H₂ to create the reactive Ru-H intermediate essential for the reaction.
Identification and Spectroscopic Characterization of Key Intermediates
The transient and highly reactive nature of catalytic intermediates makes their isolation and characterization challenging. However, a combination of advanced spectroscopic techniques and computational modeling has provided significant insights. Key intermediates such as the active Ru-H species and substrate-coordinated complexes have been detected and characterized.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool.
³¹P NMR is particularly sensitive to the chemical environment of the phosphorus atoms in the Tol-BINAP ligand, allowing researchers to monitor ligand coordination and changes at the metal center. For a related Ru(II) complex, a doublet at 52.1 ppm was observed.
¹H NMR helps identify the crucial Ru-H hydride intermediates and monitor the substrate's transformation.
¹³C NMR studies have been used to characterize intermediates, such as a cyclic five-membered ring formed from acetate (B1210297) attack on a phosphorus atom in a related system. researchgate.net
Mass Spectrometry (MS) , especially Electrospray Ionization Time-of-Flight (ESI-TOFMS), allows for the detection of cationic intermediates in the gas phase. For example, the key [RuH(diphosphine)(diamine)]⁺ intermediate and its solvate complexes have been identified in related systems, providing direct evidence for their existence in the catalytic cycle. researchgate.net
X-ray Crystallography provides definitive structural information for stable precatalysts or isolable intermediates. It can confirm the geometry around the ruthenium center, such as the octahedral geometry in a related Ru(II) complex, and the precise bond lengths and angles that define the catalyst's chiral environment. researchgate.net
Computational Methods , such as Density Functional Theory (DFT), complement experimental data by modeling the structures and energies of proposed intermediates and transition states that are too fleeting to be observed directly. nih.govresearchgate.net
Chiral Recognition Principles and Origin of Enantioselectivity
The exceptional enantioselectivity of the this compound catalyst is a direct consequence of the C₂-symmetric and conformationally rigid binaphthyl backbone of the Tol-BINAP ligand. This structure creates a well-defined and dissymmetric chiral pocket around the ruthenium center.
The origin of enantioselectivity lies in the energetic differentiation between two diastereomeric transition states during the chirality-determining step, which is generally the hydrogen transfer from the catalyst to the substrate. nih.gov This differentiation is primarily driven by non-bonded steric interactions. wiley-vch.de
Chiral Pocket and Steric Repulsion : The four bulky di-p-tolyl groups on the phosphorus atoms and the axial phenyl rings of the BINAP backbone create significant steric hindrance. wiley-vch.de A prochiral substrate, such as a ketone, can approach the active Ru-H center from two different faces (Re or Si). One approach leads to a favored transition state with minimal steric clash between the substrate's substituents and the ligand's phenyl or tolyl groups. The alternative approach results in a disfavored, higher-energy transition state due to severe non-bonded repulsion. wiley-vch.de
Substrate Orientation : Computational studies have shown that for optimal enantioselectivity, the substrate orients itself such that its larger or more sterically demanding group points away from the nearest phenyl group of the BINAP ligand. nih.gov The conjugative effect of a substrate's substituents also plays a key role in this differentiation, which explains why aromatic-alkyl ketones often yield higher enantiomeric excesses (ee) than dialkyl ketones. nih.gov
The "Fourth Quadrant" Theory : Based on these interactions, predictive models like the "fourth quadrant" theory have been developed. By analyzing the steric and electronic properties of the substrate's substituents, it is possible to predict which enantioface of the substrate will be preferentially hydrogenated, and thus the absolute configuration of the resulting chiral alcohol. nih.gov
In essence, the Tol-BINAP ligand acts as a chiral mold, forcing the substrate into a specific orientation for hydride transfer, thereby ensuring the formation of one enantiomer of the product over the other with high fidelity.
Influence of Ancillary Ligands, Substrate Structure, and Counterions on Stereocontrol
Ancillary Ligands : Modifying the diphosphine ligand itself has a profound impact. Using the more sterically demanding (R)-Xyl-BINAP instead of (R)-Tol-BINAP can lead to higher enantioselectivity in certain reactions. wiley-vch.de The electronic properties of ancillary ligands can also be critical; they can alter the Ru(II)/Ru(III) redox potential, which in turn influences the catalyst's reactivity and stability. nih.gov Even the arene ligand (benzene in this case) plays a role in catalyst stability and electronic tuning.
Substrate Structure : As mentioned, the catalyst is highly sensitive to the substrate's structure. The steric and electronic disparity between the two groups attached to the prochiral center is crucial for effective chiral recognition. nih.gov Substrates with functional groups capable of secondary interactions (e.g., chelation) can exhibit different reactivity and selectivity profiles compared to simple unfunctionalized substrates. ethz.ch
Counterions : The role of the counterion (Cl⁻ in the title compound) can be surprisingly significant, especially in polar solvents or under specific conditions. Studies on related catalytic systems have shown that changing the counterion can dramatically affect enantioselectivity. ethz.chtesisenred.net For instance, in some iridium-catalyzed reactions, the weakly coordinating tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BARF) anion led to the highest enantioselectivities. tesisenred.net In another case, a bromide counterion was found to be superior to BF₄⁻, OTf⁻, or SbF₆⁻. unimi.it This effect is often attributed to the degree of ion pairing with the cationic catalytic species, which can influence the catalyst's geometry, solubility, and accessibility to the substrate. scholaris.ca
Kinetic and Thermodynamic Aspects of the Catalytic Process
Understanding the kinetics and thermodynamics of the catalytic cycle is essential for optimizing reaction conditions and maximizing efficiency. Studies on Noyori-type catalysts have employed both experimental and computational methods to probe these aspects.
Experimental Kinetics : Real-time monitoring techniques, such as FlowNMR spectroscopy, have been used to generate high-quality kinetic data for related transfer hydrogenation reactions. acs.org These studies can reveal the reaction order, rate constants, and information about catalyst deactivation or product inhibition. For a similar Noyori catalyst, the reaction was found to follow ideal first-order kinetics up to approximately 50% conversion, after which deviations suggested more complex behavior. acs.org Kinetic studies have also shown that reaction rates can be highly dependent on conditions such as hydrogen pressure and the presence and concentration of a base. researchgate.net For example, in some Ru-catalyzed hydrogenations, the rate is independent of H₂ pressure without a base but is accelerated by increasing H₂ pressure when a base is present. researchgate.net
Thermodynamic Insights from DFT : Computational DFT studies provide invaluable thermodynamic data, such as the relative free energies of intermediates and the energy barriers of transition states. researchgate.net These calculations help to identify the rate-determining step (RDS) of the catalytic cycle and the thermodynamic resting state of the catalyst. For instance, in a related Ru(II) system, calculations showed that the transfer of the H⁺/H⁻ couple to the ketone in an outer-sphere mechanism has a significant energy barrier, suggesting it could be the RDS. researchgate.net The relative stability of different potential intermediates—such as a hydride-amine complex versus an amido complex—can be calculated, clarifying which species is likely to be the most abundant (the resting state) during catalysis. acs.org
Turnover Frequency (TOF) : The efficiency of a catalyst is often measured by its TOF (moles of product per mole of catalyst per hour). For hydrogenations catalyzed by related Ru-Tol-BINAP systems, TOFs can be exceptionally high, sometimes reaching tens or even hundreds of thousands per hour under optimized conditions, underscoring the catalyst's remarkable activity. acs.org
Computational Chemistry and Theoretical Modeling of R Tol Binap Rucl Benzene Cl
Density Functional Theory (DFT) Studies of Reaction Pathways
Density Functional Theory (DFT) has been instrumental in mapping the potential energy surfaces of catalytic reactions involving ruthenium-phosphine complexes. For reactions such as the asymmetric hydrogenation of ketones, DFT calculations have elucidated a plausible mechanistic pathway. A widely accepted mechanism for related catalysts involves a metal-ligand bifunctional cooperation.
The catalytic cycle is proposed to initiate with the activation of the precatalyst to form a ruthenium hydride species. The substrate, for instance a ketone, then interacts with this active catalyst. A key feature of the reaction pathway, as revealed by DFT studies on analogous systems, is the concerted transfer of a hydride from the ruthenium center and a proton from a coordinated diamine ligand (if present) to the carbonyl group of the substrate via a six-membered pericyclic transition state. This outer-sphere mechanism does not require the direct coordination of the ketone's oxygen to the metal center.
A generalized reaction pathway for the hydrogenation of a ketone, inferred from studies on similar catalysts, can be summarized as follows:
Catalyst Activation: Formation of the active Ru-H species from the precatalyst.
Substrate Binding: Interaction of the ketone with the active catalyst.
Hydrogen Transfer: Concerted transfer of H⁻ from Ru and H⁺ from a ligand to the ketone.
Product Release: Dissociation of the alcohol product and regeneration of the active catalyst.
Prediction of Transition State Geometries and Energetics
The prediction of transition state (TS) geometries and their corresponding energies is a cornerstone of computational catalysis research, as these parameters directly govern the reaction kinetics and selectivity. For Ru-BINAP catalyzed hydrogenations, systematic searches for transition state structures have revealed complex potential energy surfaces with numerous possible TS structures.
In the context of ketone hydrogenation catalyzed by related Ru-Tol-BINAP complexes, the transition state is often characterized by a six-membered ring involving the Ru center, the hydride ligand, the ketone's carbonyl carbon and oxygen, and the N-H group of a diamine ligand. The specific geometry of this transition state, including bond lengths and angles, is crucial for determining the activation energy barrier.
The energetics of the transition states leading to the (R) and (S) products are of particular interest. The difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states is directly related to the enantiomeric excess (ee) of the product. DFT calculations on trans-Ru(H)2(S, S-dpen)(S-tolbinap) have shown that even small differences in these activation energies can lead to significant variations in enantioselectivity.
| Catalyst System (Analogous) | Substrate | Product Enantiomer | Calculated Activation Energy (kcal/mol) |
| trans-Ru(H)2(S,S-dpen)(S-xylbinap) | Acetophenone (B1666503) | (R)-alcohol | Lower Barrier |
| trans-Ru(H)2(S,S-dpen)(S-xylbinap) | Acetophenone | (S)-alcohol | Higher Barrier |
| trans-Ru(H)2(S,S-dpen)(S-tolbinap) | Acetophenone | (R)-product | Lower Barrier |
| trans-Ru(H)2(S,S-dpen)(S-tolbinap) | Acetophenone | (S)-product | Higher Barrier |
Note: This table is illustrative and based on findings from related systems. The terms "Lower Barrier" and "Higher Barrier" are used to indicate the relative energetic favorability.
Theoretical Insights into Enantioselectivity and Diastereoselectivity
The origin of enantioselectivity in catalysis by chiral ruthenium complexes like [(R)-Tol-Binap RuCl benzene]Cl is a primary focus of theoretical investigations. The chiral environment created by the Tol-BINAP ligand dictates the preferred orientation of the prochiral substrate in the transition state.
Computational studies on analogous systems have demonstrated that the enantiomeric excess is a direct consequence of the energetic difference between the transition states leading to the two possible enantiomers. For the hydrogenation of acetophenone with a trans-Ru(H)2(S, S-dpen)(S-tolbinap) catalyst, the observed 80% ee is rationalized by the smaller differences in the activation energies between the competing pathways for the two diastereomeric approaches of the ketone. nih.gov In contrast, for a similar catalyst with a Xyl-BINAP ligand, a higher ee of 99% was explained by the existence of a more stable intermediate along the pathway to the major product, which in turn increases the activation energy for the competing pathway. nih.gov
The diastereoselectivity in reactions involving substrates with existing stereocenters can also be rationalized using theoretical models. The interaction between the chiral catalyst and the chiral substrate can lead to either a "matched" or "mismatched" pairing, resulting in different reaction rates and product distributions.
| Catalyst System (Analogous) | Substrate | Predicted Major Product | Key Factor |
| trans-Ru(H)2(S,S-dpen)(S-xylbinap) | Acetophenone | (R)-alcohol | Stable intermediate on the major pathway. nih.gov |
| trans-Ru(H)2(S,S-dpen)(S-tolbinap) | Acetophenone | (R)-product | Favorable binding of the substrate to the active site. nih.gov |
| trans-Ru(H)2(S,S-dpen)(S-xylbinap) | Cyclohexyl methyl ketone | Lower ee | Small differences in activation and binding energies for the two approaches. nih.gov |
Ligand-Metal-Substrate Interactions Analysis
A detailed analysis of the interactions between the ligand, the metal center, and the substrate is crucial for a complete understanding of the catalytic process. In this compound, the Tol-BINAP ligand, with its C2 symmetry and bulky tolyl groups, creates a well-defined chiral pocket around the ruthenium center.
Theoretical studies highlight the importance of non-covalent interactions, such as steric hindrance and CH-π interactions, in dictating the substrate's orientation. The phenyl groups of the BINAP ligand and the tolyl substituents play a significant role in creating a steric environment that favors one approach of the substrate over the other.
In the transition state, the precise positioning of the substrate is governed by a delicate balance of attractive and repulsive forces between the substrate and the chiral ligands. Computational models can quantify these interactions and provide a visual representation of the ligand-metal-substrate complex, offering valuable insights into the factors that control stereoselectivity.
Ligand Modifications and Structure Activity Relationship Studies of Ruthenium Binap Derivatives
Rational Design and Synthesis of Tol-BINAP Analogs
The rational design of analogs of Tol-BINAP is grounded in understanding how the ligand's three-dimensional structure influences the transition state of the catalyzed reaction. The C2-axial chirality of the BINAP framework, combined with the orientation of the four aryl groups on the phosphorus atoms, creates a chiral pocket that dictates the stereochemical outcome. Modifications aim to alter the size and shape of this pocket and the electronic properties of the phosphorus atoms.
Key modifications often involve substituting the tolyl groups with other aryl or alkyl moieties. For instance, replacing the para-methyl groups with bulkier substituents can enhance steric hindrance, potentially leading to higher enantioselectivity for certain substrates. Conversely, introducing electron-withdrawing or electron-donating groups on the aryl rings can modulate the electron density at the ruthenium center, thereby influencing the catalyst's reactivity. acs.org
The synthesis of these analogs typically follows established routes for phosphine (B1218219) ligand preparation. This often involves the resolution of 1,1'-bi-2-naphthol (B31242) (BINOL), followed by conversion to the corresponding ditriflate. Subsequent phosphinylation with a diarylphosphine oxide and reduction yields the desired chiral diphosphine.
Table 1: Examples of Tol-BINAP Analogs and Design Rationale
| Analog Name | Modification | Design Rationale |
| Xyl-BINAP | P-Aryl groups are 3,5-dimethylphenyl | Increase steric bulk to enhance enantioselectivity |
| DTBM-BINAP | P-Aryl groups are 3,5-di-tert-butyl-4-methoxyphenyl | Combine steric bulk and electron-donating effects |
| Cy-BINAP | P-Aryl groups are cyclohexyl | Modify electronic properties (more electron-donating) |
| H8-BINAP | Naphthalene core is partially hydrogenated | Increase flexibility and alter bite angle |
These systematic modifications allow for the development of a library of ligands, enabling the selection of the optimal catalyst for a specific chemical transformation, a concept central to the rational design of catalysts. nih.gov
Exploration of Alternative Chiral Diphosphine Ligands (e.g., BIPHEP, CHIRAPHOS)
While the BINAP framework has proven exceptionally effective, researchers have explored other chiral diphosphine "backbones" to access different catalytic properties. These alternative ligands can offer different bite angles (P-Ru-P angle), flexibility, and chirality elements, which significantly impact catalytic performance. liv.ac.uk
BIPHEP (2,2'-bis(diphenylphosphino)-1,1'-biphenyl) and its derivatives are conformationally flexible and possess axial chirality similar to BINAP. Their dynamic chirality can be influenced by coordination with other chiral molecules, such as a chiral diamine, leading to effective chiral induction. liv.ac.uk CHIRAPHOS ((2R,3R)-(-)-Bis(diphenylphosphino)butane), on the other hand, features chirality on the carbon backbone connecting the two phosphorus atoms.
The performance of these ligands in ruthenium-catalyzed reactions, such as the asymmetric hydrogenation of ketones, can vary significantly. The choice of ligand is often substrate-dependent, with the optimal ligand providing the best match for the substrate's steric and electronic demands.
Table 2: Comparison of Diphosphine Ligands in Ru-Catalyzed Asymmetric Hydrogenation of Acetophenone (B1666503)
| Diphosphine Ligand | Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) |
| (R)-Tol-BINAP | [RuCl(arene)(diphosphine)]Cl + diamine | >99 | 98 (R) |
| (R)-BIPHEP | [RuCl(arene)(diphosphine)]Cl + diamine | 95 | 92 (R) |
| (2S,3S)-CHIRAPHOS | [RuCl(arene)(diphosphine)]Cl + diamine | 88 | 85 (S) |
| (S,S)-DIOP | [RuCl(arene)(diphosphine)]Cl + diamine | 75 | 60 (S) |
| Note: Data are representative and compiled from various studies for comparative purposes. Actual results depend on specific reaction conditions (arene, diamine, solvent, temperature, pressure). |
Incorporation of Chiral Diamine Co-ligands (e.g., TsDPEN, IPHAN)
A major breakthrough in ruthenium-catalyzed asymmetric hydrogenation was the development of catalysts containing both a chiral diphosphine and a chiral diamine ligand. google.com These systems, often formulated as RuCl2(diphosphine)(diamine), exhibit exceptionally high activity and enantioselectivity. The diamine ligand is not merely an auxiliary; it actively participates in the catalytic cycle, often forming an N-H bond that facilitates the hydrogen transfer step via a metal-ligand bifunctional mechanism.
The combination of chirality on both the diphosphine and the diamine can lead to either a "matched" or "mismatched" pairing. In a matched pair, the stereochemical preferences of the two ligands reinforce each other, leading to high enantioselectivity. A mismatched pair results in lower selectivity or even a reversal of the product's stereochemistry.
Prominent examples of chiral diamines include N-tosyl-1,2-diphenylethylenediamine (TsDPEN) and (2R,3R,4R,5R)-3,4-O-isopropylidenehexane-2,5-diamine (IPHAN). researchgate.net The selection of the diamine can be as critical as the choice of the diphosphine ligand for achieving optimal results. researchgate.netrsc.org
Table 3: Effect of Chiral Diamine Co-ligands with (S)-Tol-BINAP in Ketone Hydrogenation
| Substrate | Chiral Diamine | Matched/Mismatched | Yield (%) | Enantiomeric Excess (ee, %) |
| 1'-Acetonaphthone | (S,S)-DPEN | Matched | 99 | 97 (S) |
| 1'-Acetonaphthone | (R,R)-DPEN | Mismatched | 92 | 15 (R) |
| 5-Methoxy-1-tetralone | (R)-IPHAN | Matched | >99 | 98 (R) |
| 4-Chromanone | (S,S)-TsDPEN | Matched | >99 | 98 (S) |
| Note: The "matched" designation depends on the specific substrate and desired product enantiomer. Data is illustrative of the principle. |
Systematic Variation of Arene Ligands and Halide Coordination
In complexes of the type [(R)-Tol-Binap RuCl(arene)]Cl, the arene and halide ligands, while not always retained in the active catalytic species, play a crucial role in the precursor's stability, solubility, and activation. acs.org Systematic variation of these components allows for fine-tuning of the catalyst's properties.
The benzene (B151609) ligand can be replaced by other arenes like p-cymene (B1678584) or mesitylene. rsc.org These modifications alter the steric bulk around the metal center and can influence the lability of the arene ligand, which often must dissociate to open a coordination site for the substrate. Studies have shown that the electronic properties of the arene can impact the Lewis acidity of the ruthenium center, thereby affecting catalytic activity. nih.govnih.gov
Table 4: Influence of Arene and Halide Variation on Catalyst Precursors
| Arene Ligand | Halide Ligand | Key Property Influenced | Typical Application |
| Benzene | Cl | Standard precursor, good balance of properties | General asymmetric hydrogenation |
| p-Cymene | Cl | Increased solubility in organic solvents, often more stable | Transfer hydrogenation, C-H activation |
| Hexamethylbenzene | Cl | Increased steric bulk, potentially more labile | Studied for mechanistic insights |
| Benzene | Br | Modified electronic properties, slightly weaker Ru-X bond | Comparative studies in hydrogenation |
| Benzene | I | Weaker Ru-X bond, can promote different reaction pathways | Atom transfer radical polymerization (ATRP) |
Development of Hybrid and Multifunctional Ligand Systems
Moving beyond the classic two-ligand (diphosphine, diamine) system, recent research has focused on developing single ligands that incorporate multiple functionalities. These hybrid or multifunctional ligands aim to create a more defined and pre-organized catalytic environment, potentially leading to more active and selective catalysts.
These systems often involve a diphosphine backbone functionalized with additional donor groups, such as amines, ethers, or N-heterocyclic carbenes (NHCs). nih.gov These appended groups can have several roles:
Hemilability : A functional group may coordinate to the metal center but can readily dissociate to open a coordination site for the substrate, then re-coordinate at a later stage. nih.gov
Substrate Recognition : The functional group can form non-covalent interactions (e.g., hydrogen bonds) with the substrate, helping to orient it correctly within the catalyst's chiral pocket.
Bifunctionality : Similar to the role of diamines, an appended acidic or basic group can participate directly in bond-breaking or bond-forming steps of the catalytic cycle.
The development of these sophisticated ligand architectures represents a move towards creating enzyme-mimicking catalysts with highly specialized and efficient active sites. rsc.orgrsc.org
Immobilization and Heterogenization Strategies for R Tol Binap Rucl Benzene Cl Analogues
Covalent and Non-Covalent Anchoring onto Solid Supports
The heterogenization of [(R)-Tol-Binap RuCl benzene]Cl analogues is primarily achieved through two main strategies: covalent anchoring and non-covalent immobilization onto various solid supports. The choice of support and anchoring method is critical as it can influence the catalyst's activity, selectivity, and stability.
Covalent Anchoring: This strategy involves the formation of a stable chemical bond between the catalyst or its ligand and the support material. This strong linkage minimizes leaching of the expensive metal complex into the reaction mixture. Common supports for covalent attachment include inorganic materials like silica (B1680970) and organic polymers.
Silica Supports: Mesoporous silica materials, such as MCM-41 and SBA-15, are frequently used due to their high surface area, large pore volume, and thermal stability. rsc.orgfrontiersin.org The BINAP ligand, a key component of the catalyst, can be functionalized with reactive groups, such as siloxanes, which then react with the surface silanol (B1196071) groups of the silica to form a covalent bond. rsc.orgresearchgate.net For instance, a BINAP ligand can be modified with a triethoxysilyl group to facilitate its grafting onto the silica surface. researchgate.net The ruthenium complex is then formed on the supported ligand. This method ensures a robust attachment of the catalytic species. rsc.orgresearchgate.net
Polymer Supports: Polymeric backbones, such as polystyrene, offer a versatile platform for catalyst immobilization. core.ac.ukualberta.ca Functionalized BINAP monomers can be co-polymerized with other monomers to create a polymer-supported ligand. core.ac.uk Alternatively, a pre-formed polymer can be functionalized to allow for the subsequent attachment of the chiral ligand or the entire ruthenium complex. Ring-opening metathesis polymerization (ROMP) has been employed to create well-defined polymeric structures with catalyst moieties incorporated into the polymer backbone, which can enhance catalyst performance and reusability. ualberta.ca
Magnetic Nanoparticles (MNPs): Iron oxide (Fe3O4) nanoparticles are an attractive support due to their unique magnetic properties, which allow for easy separation of the catalyst from the reaction medium using an external magnet. rsc.orgmdpi.comrsc.org The surface of the MNPs can be functionalized with anchoring groups, such as phosphonic acids, which can then bind to a modified BINAP-Ru complex. rsc.orgrsc.org For example, a BINAP ligand substituted with phosphonic acid groups can be directly immobilized onto the surface of magnetite nanoparticles. rsc.orgrsc.org
Non-Covalent Anchoring: This approach relies on weaker interactions, such as adsorption, ionic interactions, or hydrogen bonding, to immobilize the catalyst onto a support. While simpler to implement, this method may be more susceptible to catalyst leaching compared to covalent anchoring.
Adsorption: The catalyst can be physically adsorbed onto the surface of a support material. This is often achieved by impregnating the support with a solution of the catalyst. However, the weak nature of the interaction can lead to significant leaching.
Ionic Interactions: By introducing ionic functionalities into both the catalyst and the support, strong electrostatic interactions can be established. For instance, a cationic ruthenium complex can be immobilized on a support containing anionic groups.
Performance of Heterogenized Catalysts in Asymmetric Reactions
The ultimate test for any heterogenized catalyst is its performance in a catalytic reaction, particularly in terms of activity (conversion) and enantioselectivity (enantiomeric excess, ee). The immobilization of this compound analogues has been extensively studied in the context of asymmetric hydrogenation of various substrates, most notably ketones.
The performance of these heterogenized catalysts is often comparable to their homogeneous counterparts. For example, a magnetite nanoparticle-supported BINAP-Ru-DPEN complex demonstrated high activity (>99% conversion) and excellent enantioselectivity (up to 98.1% ee) in the asymmetric hydrogenation of a variety of aromatic ketones. rsc.orgrsc.org This high performance is attributed to the bulky substituents on the BINAP ligand which enhance the chiral environment. rsc.org
Similarly, BINAP-Ru catalysts covalently immobilized on silica have been successfully used in the asymmetric hydrogenation of β-keto-esters and aromatic ketones, achieving high conversions and enantioselectivities. rsc.orgresearchgate.net Polymer-supported BINAP-Ru catalysts have also shown excellent results in the hydrogenation of ketones, in some cases with enantioselectivities matching those of the homogeneous system. core.ac.uk
The table below summarizes the performance of various heterogenized Ru-BINAP and Tol-BINAP analogue catalysts in the asymmetric hydrogenation of different ketones.
Table 1: Performance of Heterogenized this compound Analogues in Asymmetric Hydrogenation
| Catalyst Support | Substrate | Conversion (%) | ee (%) | Reference(s) |
|---|---|---|---|---|
| Magnetite Nanoparticles | 1'-Acetonaphthone | >99 | 98.1 | rsc.org, rsc.org |
| Magnetite Nanoparticles | Acetophenone (B1666503) | >99 | 95.2 | rsc.org, rsc.org |
| Magnetite Nanoparticles | 2-Acetylfuran | >99 | 91.4 | rsc.org, rsc.org |
| Silica | Methyl Acetoacetate | 99 | 97 | core.ac.uk |
| Silica | 1'-Acetonaphthone | 100 | 75 | dicp.ac.cn |
| Polystyrene | 1'-Acetonaphthone | - | 85 | ualberta.ca |
Recyclability and Reusability Studies of Supported Systems
The method of catalyst recovery is dependent on the nature of the support. Polymer- and silica-supported catalysts are typically recovered by simple filtration, while magnetic nanoparticle-supported catalysts are separated using an external magnetic field. rsc.orgrsc.orgnih.gov
The robustness of the anchoring strategy is crucial for maintaining catalytic performance over multiple cycles. Covalently anchored catalysts generally exhibit better stability and lower leaching, leading to more consistent performance upon recycling. For instance, a magnetite nanoparticle-supported BINAP-Ru-DPEN catalyst was recycled and reused nine times without any significant loss of activity or enantioselectivity. rsc.orgrsc.org Similarly, a polymer-supported BINAP catalyst was reused in four consecutive cycles for the hydrogenation of methyl-propionyl acetate (B1210297) with sustained high activity and enantioselectivity. core.ac.uk Lemaire and coworkers reported a polymer-supported BINAP-Ru catalyst that was recycled three times without loss of activity. core.ac.uk
The table below presents data from recyclability studies of various heterogenized Ru-BINAP analogues.
Table 2: Recyclability of Heterogenized this compound Analogues
| Catalyst System | Substrate | Number of Cycles | Final Conversion (%) | Final ee (%) | Reference(s) |
|---|---|---|---|---|---|
| MNP-supported BINAP-Ru-DPEN | Aromatic Ketones | 9 | >99 | Maintained | rsc.org, rsc.org |
| Soluble Polymer-supported BINAP | Methyl-propionyl acetate | 4 | High | Maintained | core.ac.uk |
| Co-polymerized BINAP-Ru | Methyl Acetoacetate | 3 | Maintained | Maintained | core.ac.uk |
| MNP-supported Ru catalyst | 2-Methylquinoline | 5 | Maintained | Maintained | nih.gov |
These studies underscore the significant progress made in developing robust and recyclable heterogenized catalysts based on the this compound framework, paving the way for their broader application in sustainable chemical manufacturing.
Comparative Efficacy of R Tol Binap Rucl Benzene Cl with Other Catalytic Systems
Comparison with Other Ruthenium-Based Chiral Catalysts
The performance of [(R)-Tol-Binap RuCl benzene]Cl is often evaluated in the context of other ruthenium catalysts, particularly those with modified BINAP ligands. The electronic and steric properties of the phosphine (B1218219) ligand can profoundly influence the catalyst's activity and enantioselectivity.
Derivatives of BINAP, such as DM-BINAP (2,2'-bis(di(3,5-dimethylphenyl)phosphino)-1,1'-binaphthyl), have been shown to be superior to BINAP and Tol-BINAP in certain applications. For instance, in the diastereo- and enantioselective hydrogenation of specific 2-substituted 3-oxo carboxylic esters, the DM-BINAP-Ru(II) catalyst provided higher diastereomeric excess (de) and enantiomeric excess (ee) compared to its BINAP counterpart. thieme-connect.com Specifically, for the hydrogenation of methyl (±)-2-(benzamidomethyl)-3-oxobutanoate, the DM-BINAP-Ru catalyst afforded the corresponding syn-alcohol with 91% de and 98% ee, whereas the BINAP-Ru catalyst gave 84% de and 97% ee. thieme-connect.com
Conversely, for the asymmetric hydrogenation of α,β- and β,γ-unsaturated carboxylic acids, H8-BINAP–Ru(II) complexes have demonstrated greater efficacy than the parent BINAP–Ru(II) catalysts. thieme-connect.com For example, the hydrogenation of tiglic acid using an (S)-H8-BINAP-Ru(II) catalyst yielded (S)-2-methylbutanoic acid with up to 97% ee, surpassing the results obtained with the corresponding BINAP complex. thieme-connect.com
The electronic nature of substituents on the phenyl rings of the BINAP ligand also plays a critical role. While electron-donating groups on Tol-BINAP can enhance activity, electron-withdrawing substituents on other BINAP derivatives have been observed to decrease both catalytic activity and stereoselectivity in certain hydrogenations. acs.org
Furthermore, ruthenium complexes with diphosphines other than BINAP derivatives have been developed and, in some cases, have shown to rival or exceed the performance of BINAP-based catalysts in the asymmetric hydrogenation of ketones. acs.org
| Catalyst | Substrate | Product | Enantiomeric Excess (ee %) | Diastereomeric Excess (de %) | Reference |
|---|---|---|---|---|---|
| [(R)-Tol-Binap RuCl(benzene)]Cl | Acetophenone (B1666503) | (R)-1-Phenylethanol | 82 | N/A | acs.orgresearchgate.net |
| (S)-DM-BINAP-Ru(II) | Methyl (±)-2-(benzamidomethyl)-3-oxobutanoate | syn-(2S,3R)-hydroxy ester | 98 | 91 | thieme-connect.com |
| (S)-BINAP-Ru(II) | Methyl (±)-2-(benzamidomethyl)-3-oxobutanoate | syn-(2S,3R)-hydroxy ester | 97 | 84 | thieme-connect.com |
| (S)-H8-BINAP-Ru(II) | Tiglic Acid | (S)-2-Methylbutanoic Acid | 97 | N/A | thieme-connect.com |
| (R)-BINAP-Ru(II) | Tiglic Acid | (R)-2-Methylbutanoic Acid | ~92 | N/A | thieme-connect.com |
Benchmarking Against Rhodium, Iridium, and Other Transition Metal Catalysts
While ruthenium catalysts are highly effective, particularly for the hydrogenation of ketones and certain olefins, rhodium and iridium catalysts often exhibit complementary or superior performance for other substrate classes.
Historically, Rh(I)-BINAP complexes were the catalysts of choice for the asymmetric hydrogenation of α-(acylamino)acrylic acids. iupac.org However, Ru(II)-BINAP catalysts were later found to have a broader substrate scope, effectively hydrogenating a wider variety of functionalized olefins and ketones. iupac.orgethz.ch A key difference lies in the mechanism, which can lead to the formation of opposite enantiomers of the product when comparing Rh(I) and Ru(II) catalysts with the same BINAP enantiomer. ethz.ch For the hydrogenation of olefins without heteroatom functionalities, both Ru(II)-BINAP and Rh(I)-BINAP have been investigated, with the optimal catalyst being highly substrate-dependent. researchgate.net
In the realm of asymmetric transfer hydrogenation of ketones, particularly in aqueous media, Rh(III) and Ir(III) catalysts bearing ligands like TsDPEN have been shown to be highly effective. nih.gov Comparative studies have indicated that for the transfer hydrogenation of a variety of ketones in water, a Rh(III)-TsDPEN catalyst can be more efficient than the corresponding Ru(II) and Ir(III) catalysts, affording up to 99% ee. nih.gov
Iridium catalysts have carved out a niche in the asymmetric hydrogenation of unfunctionalized olefins, a class of substrates that are generally challenging for both rhodium and ruthenium catalysts. mdpi.com Additionally, iridium catalysts have shown promise in the asymmetric hydrogenation of ketones, with some Ir(P,N,O) complexes providing high enantioselectivities (up to 98% ee). mdpi.com
More recently, catalysts based on more abundant and less expensive metals, such as iron, have been developed for the asymmetric hydrogenation of ketones, in some cases achieving enantioselectivities that approach or surpass those obtained with noble metal catalysts. acs.org
| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee %) | Key Advantages | Reference |
|---|---|---|---|---|
| Ru-Tol-BINAP | Functionalized Ketones, Certain Olefins | 80-99+ | Broad substrate scope for ketones | acs.orgresearchgate.netnih.gov |
| Rh-BINAP | α-(Acylamino)acrylic acids | 95-99+ | High enantioselectivity for specific olefins | iupac.org |
| Ir-TsDPEN | Ketones (Transfer Hydrogenation) | up to 99 | Effective in aqueous media | nih.gov |
| Rh-TsDPEN | Ketones (Transfer Hydrogenation) | up to 99 | Often more efficient than Ru and Ir in water | nih.gov |
| Ir-PHOX | Unfunctionalized Olefins | High | Effective for challenging unfunctionalized substrates | mdpi.com |
| Fe-based Catalysts | Ketones | Approaching or surpassing noble metals | Cost-effective and abundant metal | acs.org |
Comparative Analysis of Substrate Scope and Enantioselectivity Profiles
The choice of catalyst for a specific asymmetric hydrogenation is dictated by the substrate's functional groups and steric properties. A comparative analysis reveals distinct profiles for Ru, Rh, and Ir-based catalysts.
Ruthenium-Tol-BINAP catalysts exhibit a particularly broad substrate scope for the hydrogenation of functionalized ketones, including β-keto esters, α-amino ketones, and hydroxy ketones, often with excellent enantioselectivity. iupac.org They are also effective for the hydrogenation of various olefinic substrates such as enamides, and α,β-unsaturated carboxylic acids. iupac.org The combination of a chiral diphosphine like Tol-BINAP with a chiral diamine ligand in Ru(II) complexes has proven to be a powerful strategy for the highly enantioselective hydrogenation of simple ketones. nih.gov
Rhodium-BINAP catalysts , while highly effective for α-acylaminoacrylic acids and enamides, generally have a narrower substrate scope compared to their ruthenium counterparts. ethz.ch They are typically less effective for the hydrogenation of simple ketones.
Iridium catalysts have expanded the field of asymmetric hydrogenation to include previously challenging substrates. They are particularly noteworthy for their ability to hydrogenate unfunctionalized, sterically hindered olefins with high enantioselectivity. mdpi.com Certain iridium complexes also show excellent performance in the hydrogenation of ketones, including those that are base-sensitive. kanto.co.jp
The enantioselectivity of these catalytic systems is highly dependent on the specific substrate-catalyst pairing. For example, while a Ru-Tol-BINAP/diamine system can achieve high ee for a wide range of aromatic ketones, the enantioselectivity can be significantly influenced by the N-substituents on the diamine ligand. semanticscholar.org Similarly, for Rh- and Ir-catalyzed transfer hydrogenations, the pH of the reaction medium can have a dramatic effect on both the reaction rate and the enantioselectivity. nih.gov
Emerging Methodologies and Future Research Directions
Integration into Flow Chemistry and Continuous Catalytic Processes
The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing. For homogeneous catalysts such as [(R)-Tol-Binap RuCl benzene]Cl, this integration offers numerous advantages, including enhanced heat and mass transfer, improved safety profiles, and the potential for process automation.
Research in this area is focused on overcoming the primary challenge of containing the soluble catalyst within the flow reactor. Key strategies being investigated include:
Immobilization: Anchoring the ruthenium complex onto solid supports (e.g., polymers, silica (B1680970), magnetic nanoparticles). This allows the catalyst to be used in a packed-bed or fluidized-bed reactor, simplifying product separation and catalyst recycling.
Membrane Reactors: Utilizing nanofiltration membranes that retain the catalyst molecule while allowing the smaller product molecules to pass through. This approach maintains the catalyst in its highly active homogeneous state.
Biphasic Systems: Employing two immiscible liquid phases, where the catalyst is preferentially soluble in one phase (e.g., an ionic liquid or a fluorous solvent) and the reactants/products in another. The reaction occurs at the interface, and the phases are separated post-reaction.
| Feature | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Often inefficient, leading to temperature gradients. | Highly efficient due to high surface-area-to-volume ratios. |
| Mass Transfer | Can be limited by mixing efficiency. | Superior mixing and diffusion characteristics. |
| Safety | Larger volumes of reagents pose higher risks. | Small reactor volumes minimize potential hazards. |
| Scalability | "Scaling-up" can be complex and unpredictable. | "Scaling-out" by running parallel reactors is more straightforward. |
| Catalyst Separation | Often requires complex downstream processing. | Can be integrated into the flow system (e.g., via immobilization). |
Development of Advanced Spectroscopic Probes for In-Situ Monitoring
A deep understanding of the catalytic cycle, including the identification of active species and reaction intermediates, is crucial for optimizing reaction conditions and catalyst design. In-situ (or operando) spectroscopy allows for the real-time observation of the catalyst under actual reaction conditions.
Future research directions involve the application and refinement of advanced spectroscopic techniques to study reactions catalyzed by this compound. These methods provide invaluable data on reaction kinetics, catalyst stability, and mechanistic pathways. This is the first study on a Ru(bda) (bda: 2,2′-bipyridine-6,6′-dicarboxylic acid) catalyst in solution using a home-built electrochemical cell, in combination with an energy-dispersive X-ray absorption spectroscopy setup. rsc.org
| Spectroscopic Technique | Information Gained |
| High-Pressure NMR | Elucidation of solution-state structures of catalytic intermediates (e.g., Ru-hydride species). |
| FT-IR/Raman | Monitoring changes in ligand coordination and the formation/consumption of functional groups in real-time. |
| UV-Vis Spectroscopy | Tracking the concentration of colored ruthenium species and studying reaction kinetics. |
| X-ray Absorption Spectroscopy (XAS) | Provides information on the oxidation state and coordination environment of the ruthenium center during catalysis. rsc.org |
Green Chemistry Aspects and Sustainable Catalytic Practices
Ruthenium-based catalysts play a significant role in promoting green chemistry practices. researchgate.net Their high efficiency means that only small quantities are needed, and their use enables highly selective transformations that reduce waste and harmful emissions. researchgate.netorkg.org The principles of green chemistry are central to the future development of processes involving this compound.
Key areas of focus for enhancing the sustainability of catalytic processes using this complex include:
Solvent Selection: Moving away from traditional volatile organic compounds (VOCs) towards greener alternatives such as water, supercritical fluids (e.g., scCO₂), or bio-derived solvents like 2-methyltetrahydrofuran. rsc.orgrsc.org
Atom Economy: Asymmetric hydrogenation, a primary application of this catalyst, is an inherently atom-economical reaction, as it involves the addition of a hydrogen molecule to a substrate with no byproducts.
Catalyst Recycling: Developing robust methods for catalyst recovery and reuse is paramount, especially given the cost and environmental concerns associated with precious metals like ruthenium. rsc.org Research into immobilization and biphasic catalysis directly supports this goal.
The use of ruthenium catalysts aligns with the goal of creating more sustainable carbon cycles by reducing waste in chemical processes and supporting the use of renewable materials. growkudos.com
Expanding Substrate Scope to Challenging Chemical Transformations
While Ru-BINAP type catalysts are well-established for the asymmetric hydrogenation of certain functional groups, a major frontier in catalysis research is the expansion of their applicability to more challenging and complex substrates. This involves fine-tuning the catalyst structure and reaction conditions to achieve high enantioselectivity for a broader range of chemical transformations.
Future research will likely target transformations that are currently difficult to achieve with high efficiency and selectivity:
Hydrogenation of Heteroaromatic Compounds: The selective hydrogenation of nitrogen-, oxygen-, or sulfur-containing aromatic rings is a challenging but important transformation for the synthesis of pharmaceuticals and agrochemicals.
Dynamic Kinetic Resolution: Combining the catalyst's hydrogenation ability with in-situ racemization of a chiral substrate to convert a racemic mixture entirely into a single desired enantiomer of the product.
Hydrogenation of Sterically Hindered Substrates: Developing catalyst variants that can accommodate bulky substrates and still provide high levels of stereocontrol.
Reduction of Polar π-Bonds: Expanding the scope to include the asymmetric hydrogenation of substrates like amides, esters, and carboxylic acids to produce chiral amines and alcohols. researchgate.net
| Substrate Class | Transformation | Potential Application |
| Prochiral Ketones | Asymmetric Hydrogenation | Synthesis of chiral alcohols |
| Alkenes | Asymmetric Hydrogenation | Creation of chiral alkanes |
| Imines | Asymmetric Hydrogenation | Synthesis of chiral amines |
| Heteroaromatics | Asymmetric Hydrogenation | Access to chiral saturated heterocycles |
| α,β-Unsaturated Acids | Asymmetric Hydrogenation | Production of chiral carboxylic acids |
Catalyst Lifetime and Deactivation Studies in High-Throughput Environments
For any catalyst to be industrially viable, it must exhibit sufficient stability and a long operational lifetime. Understanding the mechanisms by which this compound deactivates is crucial for developing strategies to mitigate these processes. The main deactivation pathway for some Ru-bda catalysts has been identified as axial ligand dissociation. nih.gov
High-throughput screening (HTS) provides a powerful platform for rapidly evaluating catalyst performance under a wide array of conditions. By using automated parallel reactors and rapid analytical techniques, researchers can efficiently study:
The effect of process parameters: Systematically varying temperature, pressure, solvent, and additives to identify conditions that maximize catalyst longevity and turnover number (TON).
Substrate and impurity effects: Assessing how different substrates or trace impurities in the reaction feed may lead to catalyst poisoning or inhibition.
Deactivation pathways: HTS can help generate samples for further analysis to pinpoint the root causes of deactivation, such as ligand degradation, metal leaching, or the formation of inactive ruthenium species.
Future work will focus on integrating HTS with advanced analytics to build comprehensive models that can predict catalyst lifetime and guide the development of more robust and resilient catalytic systems.
Q & A
Q. How to design a control experiment to confirm the role of triethylamine in this compound catalysis?
- Methodological Answer : Conduct parallel reactions with/without triethylamine under identical conditions (H₂ pressure, solvent, S/C ratio). Monitor reaction progress via GC-MS and compare rate constants (k) and ee. FTIR of the reaction mixture can detect NH/OH stretches to confirm base participation in proton transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
